![molecular formula C16H23N3O2 B5266692 N-cyclopropyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5266692.png)
N-cyclopropyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide, also known as CPP-115, is a novel and potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA in the brain, which is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, which can have a range of physiological and biochemical effects.
Mécanisme D'action
N-cyclopropyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide works by inhibiting the enzyme GABA transaminase, which leads to an increase in the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. By increasing GABA levels, this compound can enhance inhibitory neurotransmission, which can have a range of physiological and biochemical effects.
Biochemical and physiological effects:
The increase in GABA levels induced by this compound can have a range of physiological and biochemical effects. For example, GABAergic neurotransmission is known to play a critical role in regulating anxiety, mood, and sleep. By enhancing GABAergic neurotransmission, this compound may have therapeutic potential in these areas. In addition, GABA is also involved in regulating pain perception, and this compound has been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide is its potency and selectivity for GABA transaminase. This allows for precise modulation of GABA levels in the brain, which can be useful in studying the role of GABA in various physiological and pathological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable GABA levels over an extended period of time.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders. For example, clinical trials are currently underway to investigate the efficacy of this compound in treating cocaine addiction. In addition, further preclinical studies are needed to investigate the potential of this compound in other areas, such as pain management and cognitive enhancement. Finally, there is also interest in developing more potent and selective GABA transaminase inhibitors based on the structure of this compound.
Méthodes De Synthèse
N-cyclopropyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 3-methoxyphenylacetic acid with cyclopropylamine to form the corresponding amide. This amide is then reacted with piperazine to form the final product, this compound.
Applications De Recherche Scientifique
N-cyclopropyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. For example, preclinical studies have shown that this compound can improve symptoms in animal models of epilepsy, anxiety, and depression. In addition, this compound has been shown to enhance cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
N-cyclopropyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-21-15-4-2-3-14(11-15)19-9-7-18(8-10-19)12-16(20)17-13-5-6-13/h2-4,11,13H,5-10,12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCUPWQUVJCTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
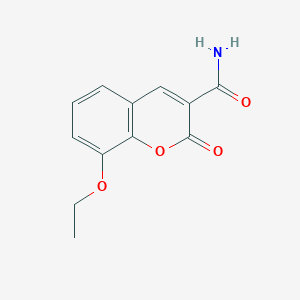
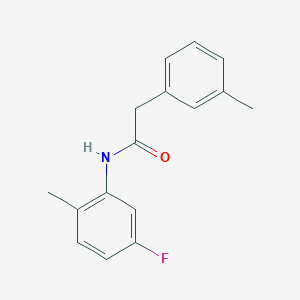
![4-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)pyridine](/img/structure/B5266615.png)
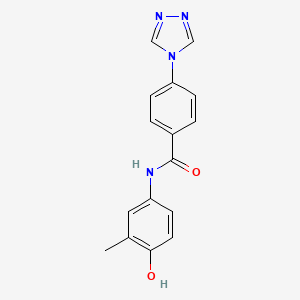
![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5266620.png)
![1-(3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5266641.png)
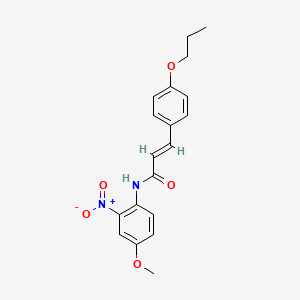
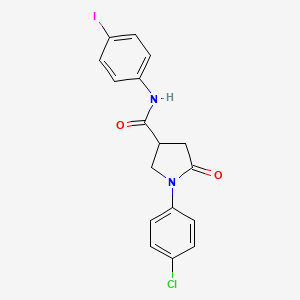
![methyl [4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetate](/img/structure/B5266665.png)
![8-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5266683.png)
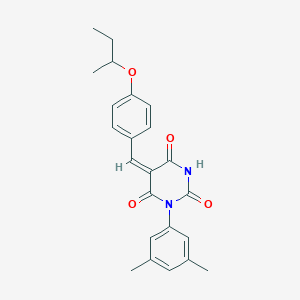
![4-benzyl-3-ethyl-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5266697.png)
![N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5266703.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5266710.png)
